molecular formula C14H17BrN4O4 B11556141 (3E)-N-(4-bromophenyl)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-(4-bromophenyl)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B11556141
M. Wt: 385.21 g/mol
InChI Key: NQSBCLBMHUBWHP-GIJQJNRQSA-N
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Description

(3E)-N-(4-bromophenyl)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)butanamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-bromophenyl)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-bromobenzoyl chloride with hydrazine hydrate to form 4-bromobenzohydrazide. This intermediate is then reacted with ethyl acetoacetate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(4-bromophenyl)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3E)-N-(4-bromophenyl)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of (3E)-N-(4-bromophenyl)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-N-(4-chlorophenyl)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)butanamide
  • (3E)-N-(4-fluorophenyl)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)butanamide
  • (3E)-N-(4-iodophenyl)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)butanamide

Uniqueness

The uniqueness of (3E)-N-(4-bromophenyl)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)butanamide lies in its bromophenyl group, which imparts distinct chemical and biological properties. Compared to its chlorinated, fluorinated, or iodinated analogs, the bromine atom provides a balance of reactivity and stability, making it suitable for various applications.

Properties

Molecular Formula

C14H17BrN4O4

Molecular Weight

385.21 g/mol

IUPAC Name

N'-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-N-(2-hydroxyethyl)oxamide

InChI

InChI=1S/C14H17BrN4O4/c1-9(18-19-14(23)13(22)16-6-7-20)8-12(21)17-11-4-2-10(15)3-5-11/h2-5,20H,6-8H2,1H3,(H,16,22)(H,17,21)(H,19,23)/b18-9+

InChI Key

NQSBCLBMHUBWHP-GIJQJNRQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=CC=C(C=C1)Br

Canonical SMILES

CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

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